molecular formula C11H15N5OS2 B5369943 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide

Cat. No.: B5369943
M. Wt: 297.4 g/mol
InChI Key: XKCBRSQUFUPJBQ-UHFFFAOYSA-N
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Description

2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide is a heterocyclic compound that contains both triazole and thiazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical compounds. The presence of both triazole and thiazole rings in a single molecule can enhance its biological activity and make it a valuable compound for research and development in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized by the cyclization of appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea or thioamides.

    Coupling of Triazole and Thiazole Rings:

Industrial Production Methods

Industrial production methods for this compound may involve the optimization of reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfanyl linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the propanamide, leading to the formation of corresponding alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and halides, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on various biological pathways.

    Agrochemicals: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

    Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide involves its interaction with various molecular targets, including enzymes and receptors. The triazole and thiazole rings can interact with the active sites of enzymes, inhibiting their activity. The sulfanyl linkage can also play a role in the compound’s binding affinity and specificity. The exact pathways involved can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug containing a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug containing a thiazole ring.

    Bleomycin: An antineoplastic drug containing a thiazole ring.

    Tiazofurin: An antineoplastic drug containing a thiazole ring.

Uniqueness

The uniqueness of 2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide lies in the combination of both triazole and thiazole rings in a single molecule, which can enhance its biological activity and make it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5OS2/c1-4-8-14-15-11(16(8)3)19-7(2)9(17)13-10-12-5-6-18-10/h5-7H,4H2,1-3H3,(H,12,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCBRSQUFUPJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(N1C)SC(C)C(=O)NC2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49724556
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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